molecular formula C11H15BrN2O B8169495 5-Bromo-N-isobutyl-3-methylpicolinamide

5-Bromo-N-isobutyl-3-methylpicolinamide

Cat. No.: B8169495
M. Wt: 271.15 g/mol
InChI Key: KYJAVMXSDURVAC-UHFFFAOYSA-N
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Description

5-Bromo-N-isobutyl-3-methylpicolinamide: is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the 5-position, an isobutyl group at the nitrogen atom, and a methyl group at the 3-position of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling Reaction:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Mild to moderate temperatures (25-60°C) in polar solvents like dimethylformamide or acetonitrile.

      Products: Substituted picolinamides with various functional groups replacing the bromine atom.

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Acidic or basic medium at room temperature or slightly elevated temperatures.

      Products: Oxidized derivatives of the picolinamide structure.

  • Reduction Reactions:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions at low temperatures (0-25°C).

      Products: Reduced forms of the picolinamide, often leading to the formation of amines or alcohols.

Mechanism of Action

The mechanism by which 5-Bromo-N-isobutyl-3-methylpicolinamide exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the isobutyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

  • 5-Bromo-N-methylpicolinamide
  • 5-Bromo-N-tert-butyl-3-methylpicolinamide
  • 5-Bromo-N-ethyl-3-methylpicolinamide

Comparison:

Properties

IUPAC Name

5-bromo-3-methyl-N-(2-methylpropyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-7(2)5-14-11(15)10-8(3)4-9(12)6-13-10/h4,6-7H,5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJAVMXSDURVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NCC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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